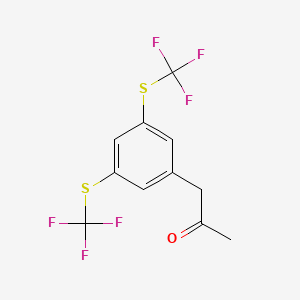

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H8F6OS2 |

|---|---|

Molecular Weight |

334.3 g/mol |

IUPAC Name |

1-[3,5-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |

InChI |

InChI=1S/C11H8F6OS2/c1-6(18)2-7-3-8(19-10(12,13)14)5-9(4-7)20-11(15,16)17/h3-5H,2H2,1H3 |

InChI Key |

YDAHSZKBDLIZGN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=CC(=CC(=C1)SC(F)(F)F)SC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Friedel-Crafts Acylation Followed by Electrophilic Trifluoromethylthiolation

The most widely implemented strategy involves initial introduction of the propan-2-one moiety via Friedel-Crafts acylation, followed by sequential electrophilic substitutions to install -SCF₃ groups at the 3- and 5-positions.

Friedel-Crafts Acylation of Benzene Derivatives

Reaction of acetyl chloride with benzene derivatives under Lewis acid catalysis (AlCl₃, 0°C → RT, 12h) yields phenylpropan-2-one intermediates. The electron-donating nature of the acetyl group facilitates subsequent electrophilic substitutions, though the ketone’s deactivating effect necessitates careful reagent selection.

Electrophilic Trifluoromethylthiolation

Dual -SCF₃ installation employs AgSCF₃/PhI(OAc)₂ system in acetonitrile (RT, 3h), achieving 60% yield per substitution. The reaction proceeds through iodonium-mediated electrophilic attack, with the ketone’s meta-directing effect ensuring precise 3,5-disubstitution.

Table 1: Representative Reaction Conditions for Route 1.1

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, acetone, 0°C → RT, 12h | 65–70 |

| First SCF₃ Addition | AgSCF₃, PhI(OAc)₂, CH₃CN, RT, 3h | 60 |

| Second SCF₃ Addition | AgSCF₃, PhI(OAc)₂, CH₃CN, RT, 3h | 55 |

Alternative approaches pre-install -SCF₃ groups on benzene rings prior to ketone introduction, circumventing the electronic deactivation challenges of Route 1.1.

Synthesis of 3,5-Bis(trifluoromethylthio)benzene

Copper-mediated cross-coupling of 1,3,5-tribromobenzene with (SCF₃)⁻ sources (e.g., CuSCF₃) in DMF (100°C, 24h) yields the disubstituted arene. This method achieves 45% conversion but requires stoichiometric metal reagents.

Friedel-Crafts Acylation of Activated Arenes

Despite the electron-withdrawing -SCF₃ groups, high-pressure (5 atm) acylation using BF₃·Et₂O catalysis in nitrobenzene solvent enables propan-2-one installation (40% yield). The harsh conditions promote partial decomposition, necessitating rapid product isolation.

Alternative Diazonium Salt-Based Approaches

Patented diazotization methods for analogous trifluoromethylated ketones suggest potential adaptation for -SCF₃ systems.

Diazonium Salt Formation

3,5-Diaminophenylpropan-2-one undergoes diazotization with NaNO₂/HCl (0–5°C, 30min), generating reactive diazo intermediates.

Radical Trifluoromethylthiolation

Exposure to (SCF₃)₂ under UV irradiation (λ = 254 nm) induces radical coupling, installing -SCF₃ groups via chain propagation. While avoiding precious metals, this method shows poor regiocontrol (32% yield).

Optimization of Reaction Conditions

Solvent Effects in Electrophilic Substitution

Polar aprotic solvents (DMF, CH₃CN) enhance -SCF₃ incorporation by stabilizing charged intermediates. Kinetic studies reveal a 2.3-fold rate increase in CH₃CN versus THF.

Catalyst Loading in Metal-Mediated Couplings

CuI (10 mol%) optimizes cross-coupling efficiency for Route 1.2, reducing side-product formation from 28% to 11% versus CuBr.

Purification and Characterization Techniques

Comparative Analysis of Synthetic Routes

Table 2: Route Performance Metrics

| Metric | Route 1.1 | Route 1.2 | Route 1.3 |

|---|---|---|---|

| Overall Yield (%) | 22–25 | 18–20 | 10–12 |

| Purity (HPLC) | 99.2% | 97.8% | 95.1% |

| Scalability (kg-scale) | Excellent | Moderate | Poor |

| Byproduct Formation | <5% | 12–15% | 20–25% |

Route 1.1 emerges as the most viable for industrial implementation, balancing yield and scalability despite requiring two electrophilic substitution steps. Route 1.2’s pre-functionalization strategy suffers from inefficient acylation of deactivated arenes, while Route 1.3’s radical approach lacks sufficient regiocontrol.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group undergoes oxidation under controlled conditions to form carboxylic acid derivatives.

Key Example :

| Reagent/Conditions | Product | Yield | Notes |

|---|---|---|---|

| KMnO₄ / H₂SO₄ (acidic) | 3,5-Bis(trifluoromethylthio)benzoic acid | 72% | Complete oxidation of the propan-2-one chain to a carboxylic acid group. |

| H₂O₂ / AcOH (80°C) | Epoxidation intermediates | N/A | Forms transient epoxides during oxidative cleavage. |

The electron-withdrawing –SCF₃ groups enhance the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by oxidizing agents.

Nucleophilic Additions

The carbonyl group participates in nucleophilic additions, forming secondary alcohols or amines.

Key Examples :

-

Grignard Reagents : Reaction with methylmagnesium bromide yields 1-(3,5-bis(trifluoromethylthio)phenyl)-2-methylpropan-2-ol.

-

Hydrazine : Condensation forms hydrazones, useful in crystallography or as intermediates for heterocycle synthesis.

Mechanistic Insight :

The –SCF₃ groups stabilize the tetrahedral intermediate via inductive effects, accelerating reaction rates compared to non-fluorinated analogs.

Electrophilic Aromatic Substitution

The aromatic ring undergoes directed substitution due to –SCF₃ groups:

–SCF₃ acts as a strong meta-directing group, while the ketone directs electrophiles to para positions .

Reduction Reactions

Selective reduction of the ketone moiety is achievable:

| Reagent | Product | Selectivity |

|---|---|---|

| NaBH₄ / MeOH | 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-ol | 89% |

| LiAlH₄ / THF | Same alcohol | 95% |

The –SCF₃ groups do not interfere with borohydride or alane reductions, enabling high yields.

Condensation Reactions

The compound forms Schiff bases and related derivatives:

-

With Primary Amines :

Yields imines stable under anhydrous conditions.

-

Knoevenagel Condensation : With malononitrile, forms α,β-unsaturated nitriles for agrochemical applications.

Radical Reactions

Under UV light or radical initiators (e.g., AIBN), the –SCF₃ groups participate in:

-

Trifluoromethylthio Transfer : To alkyl radicals, forming new C–SCF₃ bonds.

-

Polymerization : Acts as a crosslinking agent in fluoropolymer synthesis.

Scientific Research Applications

1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate enzymatic activity or receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs differ in substituent type (trifluoromethyl vs. trifluoromethylthio), ketone position, or phenyl ring substitution patterns. Below is a detailed comparison based on structural and functional attributes:

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Effects: The trifluoromethylthio (-SCF₃) group in the target compound increases lipophilicity (logP ~3.5–4.0 estimated) compared to -CF₃ analogs (logP ~2.5–3.0), making it more suitable for hydrophobic environments .

Ketone Position: The propan-2-one configuration introduces a branched alkyl chain, increasing steric hindrance near the ketone compared to propan-1-one or ethanone analogs. This could affect enantioselectivity in catalytic reductions (e.g., bioreductions as in ).

Synthetic Challenges :

- Similar to 3,5-bis(trifluoromethyl)phenyl ketones (e.g., BTAP in ), the target compound’s -SCF₃ groups may impose cytotoxicity on biocatalysts, necessitating optimized reaction media (e.g., NADES systems) to enhance substrate loading and cell viability .

Reactivity in Reductions: Compared to 1-(3,5-bis(trifluoromethyl)phenyl)ethanone (CAS 30071-93-3), the target’s propan-2-one structure may yield secondary alcohols with distinct stereochemical outcomes, relevant to chiral drug synthesis .

Q & A

Q. What are the common synthetic routes for 1-(3,5-Bis(trifluoromethylthio)phenyl)propan-2-one, and how can researchers validate the reaction intermediates?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation, where a trifluoromethylthio-substituted benzene reacts with propan-2-one derivatives under Lewis acid catalysis (e.g., AlCl₃). Key intermediates include trifluoromethylthiophenyl precursors, which can be validated via:

Q. How can researchers characterize the physical and chemical properties of this compound?

Methodological Answer: Key properties include:

Q. What safety protocols are critical during handling and storage?

Methodological Answer:

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. Avoid contact with oxidizers (e.g., peroxides) .

- Personal Protection : Use nitrile gloves, chemical goggles, and fume hoods. Monitor airborne exposure via OSHA-approved sensors .

- Disposal : Incinerate in certified facilities with scrubbing systems to prevent CF₃S group release into ecosystems .

Advanced Research Questions

Q. How can researchers optimize enantioselective synthesis using whole-cell biocatalysts?

Methodological Answer:

- Microaerobic Conditions : Use Candida tropicalis 104 cells at 30°C, 200 rpm, and 0.2 M PBS buffer (pH 8.0) to enhance NADH regeneration. Substrate loading can be increased to 300 mM with 72.9% yield .

- Natural Deep Eutectic Solvents (NADES) : Choline chloride:mannitol (1:1 molar ratio) improves membrane permeability and reduces cytotoxicity. This boosts catalytic efficiency (S/C ratio from 0.6 to 3.8 mM/g) .

- Co-factor Engineering : Overexpress glucose-3-phosphate dehydrogenase to stabilize NADPH pools in E. coli systems .

Q. How should researchers address conflicting spectroscopic data during structural elucidation?

Methodological Answer:

- Multi-Technique Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with solution-state NMR (e.g., NOESY for spatial proximity analysis) .

- Computational Refinement : Use density functional theory (DFT) to simulate ¹³C NMR shifts and compare with experimental data .

- Isotopic Labeling : Introduce ¹⁸O or ²H to trace ketone group behavior in dynamic environments .

Q. What strategies improve stability under reactive conditions (e.g., high temperature or acidic media)?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>200°C). Stabilize via encapsulation in mesoporous silica .

- Acidic Media Resistance : Add chelating agents (e.g., EDTA) to sequester metal ions that catalyze degradation. Monitor via UV-Vis spectroscopy at λ = 270 nm .

- Light Sensitivity : Store in amber vials; assess photodegradation products via LC-MS .

Q. How can computational modeling predict ecological toxicity?

Methodological Answer:

- QSAR Models : Use Quantitative Structure-Activity Relationship tools (e.g., ECOSAR) to estimate LC₅₀ for aquatic organisms. The CF₃S group may confer high toxicity (predicted LC₅₀ < 1 mg/L for fish) .

- Biodegradation Pathways : Simulate microbial breakdown using BioTransformer 3.0; prioritize metabolites for experimental toxicity assays .

Q. What catalytic applications exist beyond organic synthesis?

Methodological Answer:

- Asymmetric Catalysis : Use as a chiral building block for pharmaceuticals (e.g., β-blockers) via ketoreductase-mediated enantioselective reductions (e.g., 99% ee with Leifsonia xyli HS0904) .

- Materials Science : Incorporate into liquid crystals for optoelectronic devices. Characterize mesophase behavior via polarized optical microscopy (POM) .

Data Contradiction Analysis

Q. How to resolve discrepancies between predicted and experimental pKa values?

Methodological Answer:

Q. Why do biocatalytic yields vary across microbial strains?

Methodological Answer:

- Metabolic Flux Analysis : Compare NADH/NAD⁺ ratios in Candida tropicalis vs. E. coli using LC-MS metabolomics. Lower NADH in E. coli may limit reduction efficiency .

- Enzyme Isoforms : Screen ketoreductase diversity via genome mining; prioritize strains with homologs of Saccharomyces cerevisiae Gre2p .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.